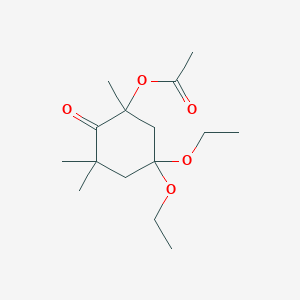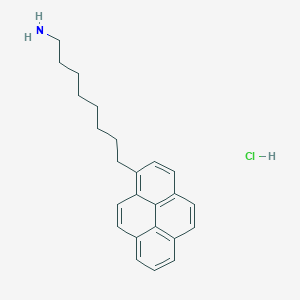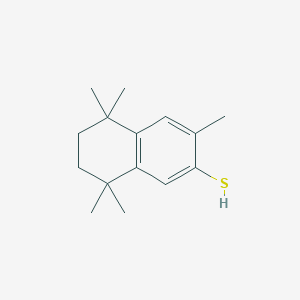
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- is an organosulfur compound with the molecular formula C18H26S This compound is a derivative of naphthalene, characterized by the presence of a thiol group (-SH) and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- can be synthesized from 2-naphthol through the Newman–Kwart rearrangement starting from a thiocarbamate . The reaction involves the conversion of 2-naphthol to its thiocarbamate derivative, followed by thermal rearrangement to yield the desired thiol compound. The reaction conditions typically involve heating the thiocarbamate derivative at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenethiol: Another mono thiol derivative of naphthalene with similar chemical properties.
2-Naphthalenol, 5,6,7,8-tetrahydro-: A hydroxyl derivative of naphthalene with different functional groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A related compound with an acetyl group and multiple methyl groups.
Uniqueness
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- is unique due to its specific combination of a thiol group and multiple methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
122284-29-1 |
|---|---|
Molecular Formula |
C15H22S |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-thiol |
InChI |
InChI=1S/C15H22S/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9,16H,6-7H2,1-5H3 |
InChI Key |
AUYQNTACFZFTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)
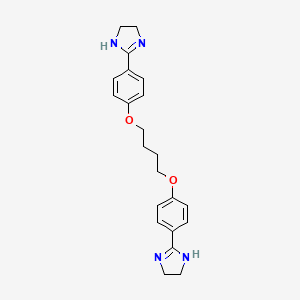
![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
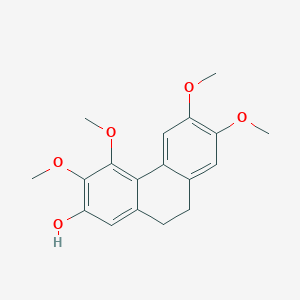
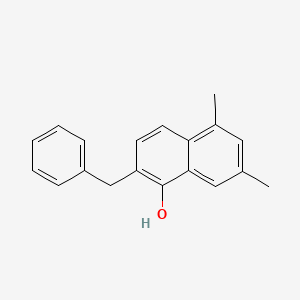
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
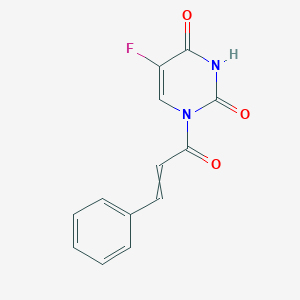

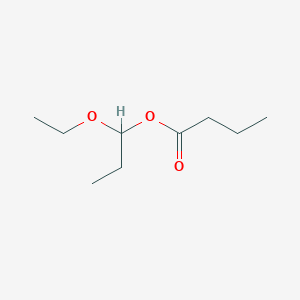
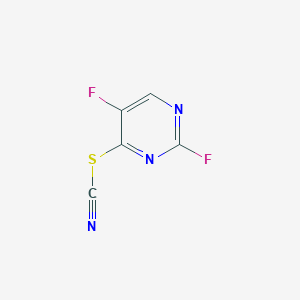
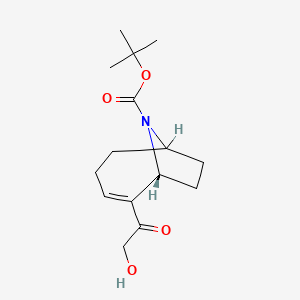
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
